
2,3-Diphenylpentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenylpentanenitrile is an organic compound characterized by the presence of two phenyl groups attached to a pentanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylpentanenitrile typically involves the reaction of benzyl cyanide with benzaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the cyanide ion attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form the nitrile compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and ethanol, with sodium or potassium cyanide as the cyanide source.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Diphenylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst can be employed.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
2,3-Diphenylpentanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Diphenylpentanenitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can interact with enzymes and receptors in biological systems. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Diphenylacetonitrile: Similar structure but with a different carbon backbone.
2,2-Diphenylpropionitrile: Another nitrile compound with two phenyl groups but a different carbon chain length.
4-Bromo-2,2-diphenylbutyronitrile: Contains a bromine substituent, adding different reactivity.
Uniqueness: 2,3-Diphenylpentanenitrile is unique due to its specific carbon chain length and the positioning of the phenyl groups, which confer distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
Número CAS |
40232-60-8 |
|---|---|
Fórmula molecular |
C17H17N |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
2,3-diphenylpentanenitrile |
InChI |
InChI=1S/C17H17N/c1-2-16(14-9-5-3-6-10-14)17(13-18)15-11-7-4-8-12-15/h3-12,16-17H,2H2,1H3 |
Clave InChI |
KOAYHNNDGAXATM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)C(C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11959685.png)
![3-[(Benzylmethylamino)methyl]-2-norbornanone](/img/structure/B11959693.png)
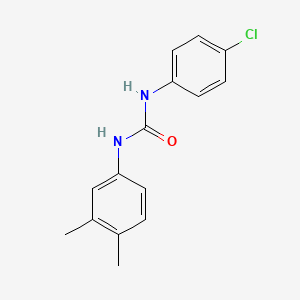
![[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol](/img/structure/B11959704.png)


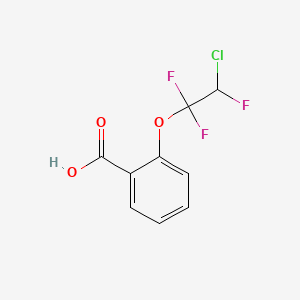
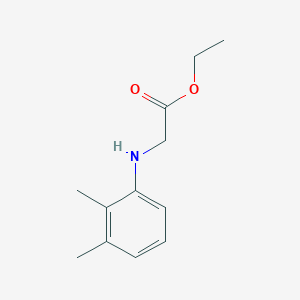
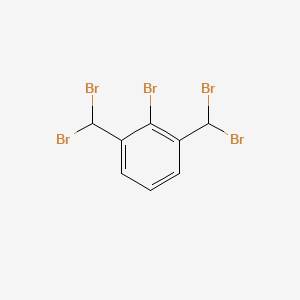
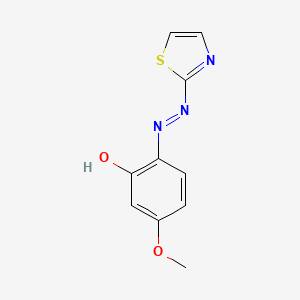

![Benzo[b]biphenylene](/img/structure/B11959767.png)

